6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
6-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a thiazole-2-carboxamide moiety at position 2. This scaffold is of interest due to its structural similarity to bioactive molecules targeting kinases, reductases, and other enzymes .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-22-11-4-2-10(3-5-11)12-8-20-13(9-24-16(20)18-12)14(21)19-15-17-6-7-23-15/h2-9H,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPJWGLZWGVZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]thiazole core.
Introduction of the 4-methoxyphenyl Group: This step involves the substitution reaction where the 4-methoxyphenyl group is introduced into the core structure.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents into the molecule.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound targets enzymes essential for the survival of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . In its anticancer activity, the compound induces apoptosis in cancer cells through mitochondrial membrane depolarization and caspase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and biological activities.
Core Structure Modifications
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound may confer enhanced metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in 5j) due to reduced electrophilicity .
- Carboxamide vs. Acetamide : Acetamide derivatives (e.g., 5h) show cytotoxicity but lack direct comparison to carboxamide analogs in terms of potency or selectivity .
Pharmacological Activity Comparisons
Key Observations :
- Selectivity : Compound 5l demonstrates significant selectivity for MDA-MB-231 cells over HepG2, suggesting substituent-dependent targeting .
- Lack of Data : The target compound’s biological profile remains uncharacterized in the provided evidence, highlighting a gap compared to its analogs.
Physicochemical Properties
Biological Activity
6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that combines multiple functional groups, enhancing its biological activity. Its IUPAC name is this compound.
| Structural Features | Description |
|---|---|
| Methoxyphenyl group | Enhances lipophilicity and biological activity |
| Thiazole ring | Known for its role in various pharmacological effects |
| Imidazole ring | Contributes to the compound's reactivity |
| Carboxamide group | Increases solubility and potential therapeutic effects |
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit strong antimicrobial properties. The compound has been tested against various bacterial strains with promising results. For instance:
- Study Findings : A study demonstrated that compounds similar to this compound showed Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has shown significant cytotoxic effects in various cancer cell lines.
- Case Study : In a study involving the NCI-60 cancer cell panel, derivatives of imidazo[2,1-b][1,3]thiazole exhibited GI50 values between 1.4 to 4.2 µM . This suggests potent antiproliferative activity against several cancer types.
| Cell Line | GI50 Value (µM) | Activity |
|---|---|---|
| HeLa (Cervical Cancer) | 2.5 | High sensitivity |
| MCF7 (Breast Cancer) | 3.0 | Moderate sensitivity |
| A549 (Lung Cancer) | 4.0 | Moderate sensitivity |
Antiviral Activity
The potential antiviral properties of the compound have also been explored.
- Research Insights : Similar thiazole derivatives have demonstrated activity against viral infections such as influenza and HIV . The mechanism often involves inhibition of viral replication.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The imidazole and thiazole rings may interfere with nucleic acid synthesis in pathogens.
- Enzyme Inhibition : The presence of the carboxamide group is thought to enhance binding affinity to target enzymes involved in cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of the methoxyphenyl group may facilitate disruption of microbial membranes.
Q & A
Q. What synthetic methodologies are recommended for constructing the imidazo[2,1-b][1,3]thiazole core of this compound?
The synthesis typically involves cyclization of thiazole and imidazole precursors. A two-step approach is common:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under reflux in ethanol .
- Step 2 : Imidazo[2,1-b]thiazole assembly via condensation with substituted imidazole intermediates, often catalyzed by triethylamine in dimethylformamide (DMF) at 80–100°C . Key optimization parameters include solvent choice (DMF or dichloromethane) and catalyst selection (palladium/copper salts for cross-coupling steps) .
Q. Which analytical techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and heterocyclic fusion patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) with <2 ppm error .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. What in vitro models are suitable for initial bioactivity screening?
- Anticancer : NCI-60 cell line panel for IC profiling, with follow-up mechanistic assays (apoptosis via Annexin V/PI staining) .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), noting MIC values ≤8 µg/mL in derivatives .
Advanced Research Questions
Q. How can contradictory bioactivity data between structural analogs be resolved?
Contradictions often arise from minor substituent changes (e.g., methoxy vs. methyl groups). Strategies include:
- Dose-response profiling : Verify activity trends across 3–5 log concentrations.
- Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays to confirm binding affinities to hypothesized targets (e.g., kinase domains) .
- Metabolic stability checks : Use liver microsomes to rule out rapid degradation as a false-negative cause .
Q. What strategies improve aqueous solubility for in vivo studies?
- Co-solvent systems : 10% DMSO/90% PEG-400 for intraperitoneal administration .
- Prodrug derivatization : Introduce phosphate esters at the methoxyphenyl group, enhancing solubility by 5–10× .
- Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm size) improves bioavailability in rodent models .
Q. How to design structure-activity relationship (SAR) studies for optimizing potency?
- Core modifications : Compare imidazo[2,1-b]thiazole vs. triazolo[4,3-b]pyridazine cores for target selectivity .
- Substituent libraries : Synthesize derivatives with varied aryl groups (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl) and assess IC shifts .
- 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate electrostatic/hydrophobic fields with activity .
Q. What mechanistic insights can be gained from molecular docking studies?
Docking into ATP-binding pockets (e.g., EGFR kinase) reveals:
- Key interactions : Hydrogen bonds between the carboxamide group and Thr766/Met793 residues .
- Steric clashes : Bulky 4-methoxyphenyl groups may reduce affinity for compact binding sites, guiding analog design . Validate predictions with mutagenesis (e.g., T766A EGFR mutants showing reduced inhibition) .
Methodological Considerations
Q. How to address low yields in final coupling steps?
- Catalyst screening : Test Pd(OAc)/Xantphos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig amidation .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yields by 15–20% .
Q. What protocols ensure reproducibility in biological assays?
- Strict controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle-only controls.
- Triplicate runs : Report mean ± SEM with statistical significance (p<0.05 via ANOVA) .
Q. How to prioritize derivatives for preclinical development?
Use a scoring matrix weighting:
- Potency (IC ≤1 µM): 40%
- Selectivity (SI >10 vs. normal cells): 30%
- ADMET properties (e.g., CYP inhibition <50% at 10 µM): 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
